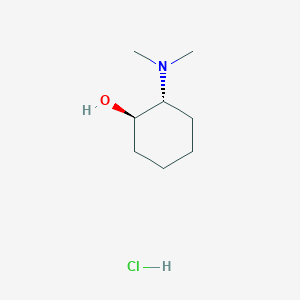
rac-trans-2-Dimethylaminocyclohexanol Hydrochloride
描述
Rac-trans-2-Dimethylaminocyclohexanol Hydrochloride (also known as DMCH) is a synthetic compound that is widely used in scientific research applications. It is a white, crystalline solid with a molecular formula of C8H17ClN2O and a molecular weight of 184.7 g/mol. DMCH is a chiral molecule with two enantiomers, (R)- and (S)-DMCH, and is a derivative of cyclohexanol. DMCH is a versatile compound with many potential applications in research, including as a building block in organic synthesis and as a reagent in biochemical and physiological studies.
科学研究应用
DMCH has a wide range of scientific research applications. It is commonly used as a reagent in organic synthesis, as it can be used to synthesize a variety of compounds, such as amines, alcohols, and carboxylic acids. DMCH is also used in biochemical and physiological studies, as it can be used to study the effects of various compounds on cell signaling pathways. In addition, DMCH can be used to study the effects of various drugs on the body, as it has been found to interact with several important enzymes and receptors.
作用机制
DMCH is believed to act as an agonist of the muscarinic acetylcholine receptor. This receptor is involved in a variety of physiological processes, including memory, learning, and muscle contraction. DMCH has been found to bind to this receptor and activate it, resulting in the release of various neurotransmitters, such as acetylcholine and glutamate. This activation of the receptor is thought to be responsible for the effects of DMCH on memory and learning.
Biochemical and Physiological Effects
DMCH has been found to have a variety of effects on biochemical and physiological processes. It has been found to increase the release of acetylcholine and glutamate, which are important neurotransmitters involved in memory and learning. In addition, DMCH has been found to have an effect on the metabolism of glucose, as it has been found to increase the activity of certain enzymes involved in glucose metabolism. Finally, DMCH has been found to have an effect on the cardiovascular system, as it has been found to increase heart rate and reduce blood pressure.
实验室实验的优点和局限性
One of the main advantages of using DMCH in laboratory experiments is that it is a relatively inexpensive and readily available reagent. In addition, DMCH has a wide range of applications in research, making it a versatile compound for use in a variety of experiments. However, there are also some limitations to using DMCH in laboratory experiments. For example, DMCH has a relatively short shelf life, so it must be stored and used quickly after it is synthesized. In addition, DMCH can be toxic in high doses, so it must be handled with care.
未来方向
There are a variety of potential future directions for research involving DMCH. One potential direction is to explore the potential therapeutic applications of DMCH. For example, further research could be done to explore the potential of DMCH to treat neurological disorders, such as Alzheimer’s disease. In addition, further research could be done to explore the potential of DMCH to treat cardiovascular diseases, such as hypertension. Finally, further research could be done to explore the potential of DMCH to treat cancer, as it has been found to have an effect on the metabolism of glucose.
属性
IUPAC Name |
(1R,2R)-2-(dimethylamino)cyclohexan-1-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO.ClH/c1-9(2)7-5-3-4-6-8(7)10;/h7-8,10H,3-6H2,1-2H3;1H/t7-,8-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQIJJSITJKGFM-SCLLHFNJSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCCC1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)[C@@H]1CCCC[C@H]1O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



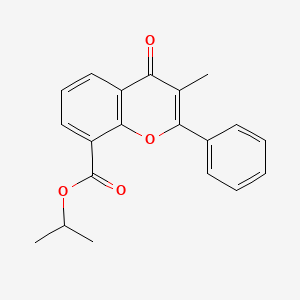


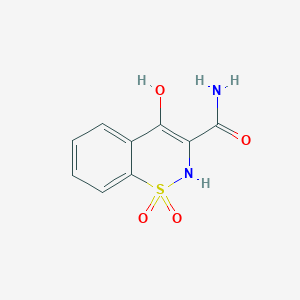

![Trimethyl[(2-methyl-2-propenyl)oxy]silane](/img/structure/B3179361.png)
![Methyl 2-hydroxy-2-[6-methyl-2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetate](/img/structure/B3179364.png)
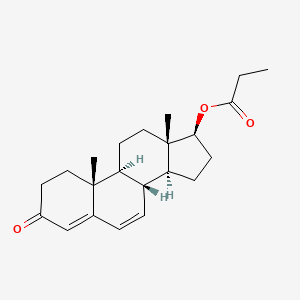

![7,13-Dihydroxy-1,3,5,7,9,11,13,15-octakis(2-methylpropyl)-2,4,6,8,10,12,14,16,17,18,19-undecaoxa-1,3,5,7,9,11,13,15-octasilatetracyclo[9.5.1.13,9.15,15]nonadecane](/img/structure/B3179378.png)
![Propan-2-yl 2-[2-[4-[(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]acetate](/img/structure/B3179383.png)

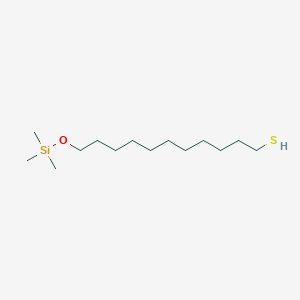
![2-[3-(2,5-Dimethylphenoxy)propoxy]-1,4-dimethylbenzene](/img/structure/B3179398.png)